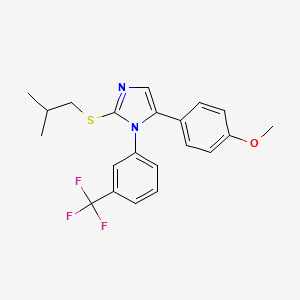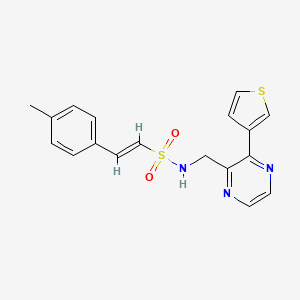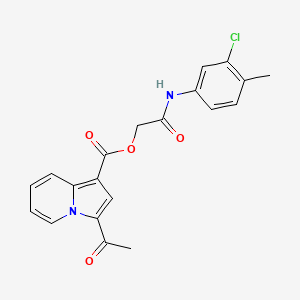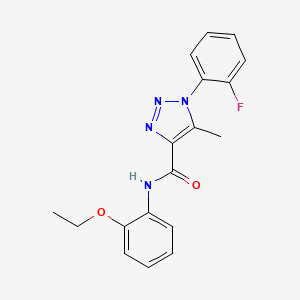![molecular formula C19H12ClFN2O2S B2486137 1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326912-08-6](/img/structure/B2486137.png)
1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives, including the compound , typically involves multi-step chemical processes that ensure the incorporation of specific functional groups to achieve the desired molecular structure. For example, the synthesis may start with the cyclization of ethyl 2-aminothiophene-3-carboxylate with 3-chloro-4-fluoro aniline, leading to key intermediates such as 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione. This step is crucial for introducing the chloro and fluoro substituents at specific positions on the thieno[2,3-d]pyrimidine core structure, which is a common strategy in synthesizing such compounds (More et al., 2013).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives, including the target compound, is characterized by X-ray crystallography, revealing the precise arrangement of atoms and functional groups. The structural determination often shows the presence of intermolecular hydrogen bonds, which contribute to the compound's stability. For example, similar compounds have been found to crystallize with dimethylformamide solvates, forming centrosymmetric dimers linked by N-H...O hydrogen bonds (Low et al., 2004).
Chemical Reactions and Properties
The chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their functional groups, which participate in various chemical reactions. These compounds are known for their ability to undergo nucleophilic substitution reactions, allowing further functionalization of the molecule. For instance, the nucleophilic substitution of 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4-dione with different aromatic amines leads to the formation of substituted thienopyrimidines, showcasing the compound's versatile chemical reactivity (More et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of substituted thienopyrimidines, including 1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, involves several steps starting from basic thiophene derivatives. These compounds are synthesized via intermediate stages, often involving cyclization and nucleophilic substitution reactions to introduce various functional groups and achieve desired structural properties. The characterization of these compounds typically utilizes techniques like melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and purity (More et al., 2013).
Potential Biological Activities
Thieno[3,2-d]pyrimidine derivatives are investigated for a range of biological activities, stemming from their potential therapeutic applications:
Antibacterial Activity : The synthesized thienopyrimidines have been evaluated for their antibacterial efficacy. Research into various substituted thieno[3,2-d]pyrimidines has shown promising results in inhibiting the growth of certain bacterial strains, indicating their potential as antibacterial agents (More et al., 2013).
Urease Inhibition : Some derivatives are studied for their urease inhibitory activity, which is significant for the development of treatments against diseases caused by urease-producing pathogens. A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones demonstrated varying degrees of urease inhibition, highlighting the structure-activity relationship essential for designing potent inhibitors (Rauf et al., 2010).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-15-7-2-1-4-12(15)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-6-3-5-13(21)10-14/h1-10,16-17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXQVKXZBBROJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)

![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)


![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)